4-Acetamidobutyryl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidobutyryl-coenzyme A is an acyl-CoA compound resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-acetamidobutanoic acid . It plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidobutanoyl-CoA involves the reaction of 4-acetamidobutanoic acid with coenzyme A. This reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the acyl-CoA bond .
Industrial Production Methods
While specific industrial production methods for 4-acetamidobutanoyl-CoA are not extensively documented, the general approach involves enzymatic synthesis using coenzyme A and 4-acetamidobutanoic acid as substrates. Enzymes such as acyl-CoA synthetases are employed to catalyze the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobutyryl-coenzyme A undergoes various chemical reactions, including:
Condensation: Involving the formation of acyl-CoA derivatives through the reaction with other carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Requires water and specific enzymes such as 4-acetamidobutyryl-CoA deacetylase.
Condensation: Utilizes activating agents like carbodiimides and coenzyme A.
Major Products
Hydrolysis: Produces acetate and 4-aminobutanoyl-CoA.
Condensation: Forms various acyl-CoA derivatives depending on the reacting carboxylic acid.
Scientific Research Applications
4-Acetamidobutyryl-coenzyme A is utilized in several scientific research applications, including:
Biochemistry: Studying metabolic pathways involving acyl-CoA derivatives.
Medicine: Investigating the role of acyl-CoA compounds in metabolic disorders.
Industrial Biotechnology: Exploring enzymatic synthesis of acyl-CoA derivatives for various applications.
Mechanism of Action
The mechanism of action of 4-acetamidobutanoyl-CoA involves its role as an acyl donor in biochemical reactions. It participates in the transfer of acyl groups to various substrates, facilitating metabolic processes such as fatty acid and amino acid metabolism . The molecular targets include enzymes involved in these metabolic pathways, such as acyl-CoA synthetases and deacetylases .
Comparison with Similar Compounds
Similar Compounds
Butyryl-CoA: Another acyl-CoA derivative involved in fatty acid metabolism.
Acetyl-CoA: A key molecule in energy production and
Properties
CAS No. |
74833-91-3 |
---|---|
Molecular Formula |
C27H45N8O18P3S |
Molecular Weight |
894.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-acetamidobutanethioate |
InChI |
InChI=1S/C27H45N8O18P3S/c1-15(36)29-7-4-5-18(38)57-10-9-30-17(37)6-8-31-25(41)22(40)27(2,3)12-50-56(47,48)53-55(45,46)49-11-16-21(52-54(42,43)44)20(39)26(51-16)35-14-34-19-23(28)32-13-33-24(19)35/h13-14,16,20-22,26,39-40H,4-12H2,1-3H3,(H,29,36)(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,28,32,33)(H2,42,43,44)/t16-,20-,21-,22+,26-/m1/s1 |
InChI Key |
UEKGDRAHBCQADD-HDRQGHTBSA-N |
Isomeric SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
4-AAB-CoA 4-acetamidobutyryl-CoA 4-acetamidobutyryl-coenzyme A coenzyme A, 4-acetamidobutyryl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.